molecular formula C13H11ClN2O2 B1267609 Ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate CAS No. 24755-82-6

Ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate

Cat. No.: B1267609
CAS No.: 24755-82-6
M. Wt: 262.69 g/mol
InChI Key: VXWYTPARKVGWFX-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate is a heterocyclic compound with the molecular formula C13H11ClN2O2 It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3

Scientific Research Applications

Ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.

    Industry: The compound is used in the synthesis of agrochemicals and other industrial chemicals.

Safety and Hazards

The safety information for Ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate includes several hazard statements: H302, H312, H315, H319, H332, H335 . The precautionary statements include: P260, P262, P270, P280, P305 + P351 + P338, P402 + P404, P422 . The signal word for this compound is "Warning" .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate can be synthesized through several methods. One common approach involves the reaction of 4-chloro-2-phenylpyrimidine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions, and the product is purified by recrystallization.

Another method involves the cyclization of ethyl 2-amino-4-chlorobenzoate with benzaldehyde in the presence of a suitable catalyst. This reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to form the desired pyrimidine derivative.

Industrial Production Methods

Industrial production of this compound often involves large-scale batch or continuous processes. The choice of method depends on factors such as cost, yield, and environmental considerations. Common industrial methods include the use of high-pressure reactors and automated purification systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at position 4 can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.

    Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents such as dimethylformamide or dimethyl sulfoxide at elevated temperatures.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are employed under acidic or basic conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted pyrimidine derivatives.

    Reduction Reactions: Products include amines and alcohols.

    Oxidation Reactions: Products include carboxylic acids and other oxidized derivatives.

Mechanism of Action

The mechanism of action of ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved vary depending on the specific derivative and its intended use.

Comparison with Similar Compounds

Ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate can be compared with other similar compounds, such as:

  • 4,6-Dichloro-2-phenylpyrimidine
  • 4-Chloro-6-methyl-2-phenylpyrimidine
  • 4-Chloro-6-methoxy-2-phenylpyrimidine

These compounds share a similar pyrimidine core but differ in the substituents attached to the ring. The unique combination of substituents in this compound imparts distinct chemical and biological properties, making it valuable for specific applications.

Properties

IUPAC Name

ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O2/c1-2-18-13(17)10-8-15-12(16-11(10)14)9-6-4-3-5-7-9/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXWYTPARKVGWFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1Cl)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30286310
Record name ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30286310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24755-82-6
Record name 24755-82-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44687
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30286310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of ethyl 3,4-dihydro-4-oxo-2-phenylpyrimidine-5-carboxylate (12 g) and phosphorus oxychloride (22.6 g) is stirred at 90° C. for four hours. The reaction mixture is poured into ice-water, and the mixture is neutralized with 1N aqueous sodium hydroxide solution. The precipitates are collected by filtration, and washed with water to give the desired compound (11 g).
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

The title compound was prepared by (a) reaction of diethylethoxymethylenemalonate (31 g, 144 mmol) with benzamidine (22 g, 144 mmol) under basic conditions to afford ethyl 2-phenyl-4-hydroxypyrimidine-5-carboxylate in 64% yield in analogy to Example 15, (b) reaction of ethyl 2-phenyl-4-hydroxypyrimidine-5-carboxylate (1.5 g, 6 mmol) and POCl3 (9.4 g, 62 mmol) to afford 81% of ethyl 2-phenyl-4-chloropyrimidine-5-carboxylate in analogy to Example 7, (c) reaction of ethyl 2-phenyl-4-chloropyrimidine-5-carboxylate (12 g, 46 mmol) with hydrazine (4.4 g, 137 mmol) to afford 99% of ethyl 4-hydrazino-2-phenylpyrimidine-5-carboxylate in analogy to Example 18, (d) reaction of ethyl 4-hydrazino-2-phenylpyrimidine-5-carboxylate (12 g, 46 mmol) with citraconic anhydride (10 g, 92 mmol) to afford 75% (12 g) of the title compound (m.p. 155-156° C.) in analogy to Example 21.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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